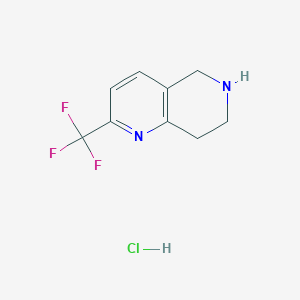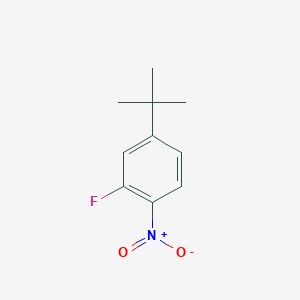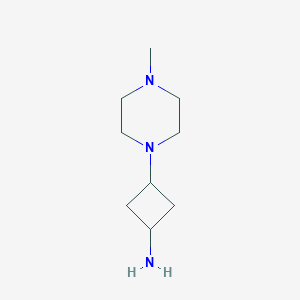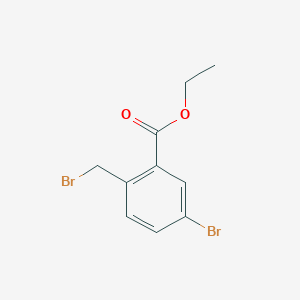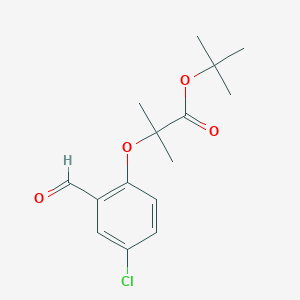
2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oxidative Properties and Reaction Mechanisms
- Research on similar compounds, like the methyl ester of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, has shown that they can undergo oxidation reactions leading to various products such as phenols and methylenequinone. These reactions include dimerization, cross recombination, and disproportionation (Kudinova, Volod’kin, & Ershov, 1978).
Catalysis and Synthesis
- Studies involving the synthesis of new ligands using similar compounds indicate their potential in catalyzing reactions such as hydroformylation of styrenes, leading to the formation of complex metal compounds (Mikhel et al., 2011).
Pharmaceutical Applications
- The synthesis and hydrolysis of esters, including tert-butyl esters similar to the compound , play a significant role in pharmaceutical research, particularly in the development of compounds with specific properties (Qi, Hülsmann, & Godt, 2016).
Organic Chemistry and Chemical Synthesis
In the field of organic chemistry, the reaction of dicarbonates with acids, catalyzed by weak Lewis acids, is a method for synthesizing anhydrides and esters. Such processes might involve similar compounds as intermediates or products (Bartoli et al., 2007).
The compound has been used in enantioselective alkylation reactions, an important process in the synthesis of complex organic compounds, particularly in the creation of amino acid derivatives (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).
Antioxidant Synthesis and Applications
The synthesis of antioxidant-modified esters, using compounds similar to the one , shows its application in the development of new materials with enhanced oxidative stability, such as lubricating oils (Jing, 2012).
In another study, new antioxidants were synthesized, utilizing similar compounds. These antioxidants showed potential for various applications, including their use in plastics and other materials to enhance their durability and resistance to degradation (Guo et al., 2020).
Plant Growth Regulation
- Research has also been conducted on the synthesis of plant growth regulators using esters similar to the one , indicating its potential applications in agriculture (Katayama, 2000).
Environmental and Agricultural Applications
- The compound and its derivatives have been studied in the context of herbicides, examining their translocation and metabolism in plants, which is critical for understanding their effectiveness and environmental impact (Hendley et al., 1985).
Propriétés
IUPAC Name |
tert-butyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-14(2,3)20-13(18)15(4,5)19-12-7-6-11(16)8-10(12)9-17/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDHSCLSICLTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)
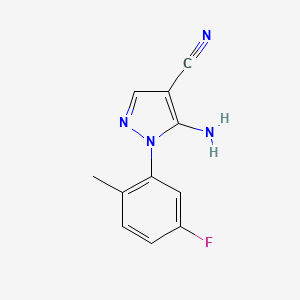

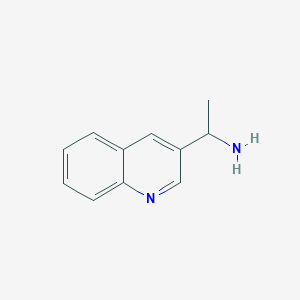
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)
